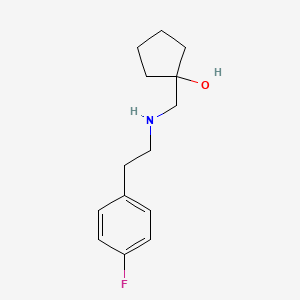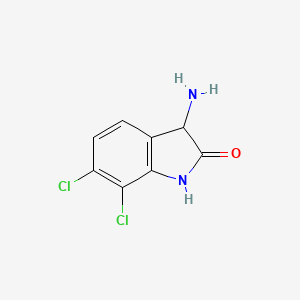
3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dichloroindole and appropriate amines.
Cyclization: The intermediate formed undergoes cyclization to yield the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indole compounds, which can have diverse biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways, thereby exerting its antiviral, anticancer, or anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dichloroindole: A precursor in the synthesis of 3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one, known for its biological activities.
3-Aminoindole: Another indole derivative with similar biological properties but lacking the chloro substituents.
Uniqueness
This compound is unique due to the presence of both amino and chloro substituents on the indole ring, which can enhance its biological activity and provide opportunities for further functionalization and derivatization .
Eigenschaften
Molekularformel |
C8H6Cl2N2O |
|---|---|
Molekulargewicht |
217.05 g/mol |
IUPAC-Name |
3-amino-6,7-dichloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H6Cl2N2O/c9-4-2-1-3-6(11)8(13)12-7(3)5(4)10/h1-2,6H,11H2,(H,12,13) |
InChI-Schlüssel |
VYGMENDYHGYLGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(C(=O)N2)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


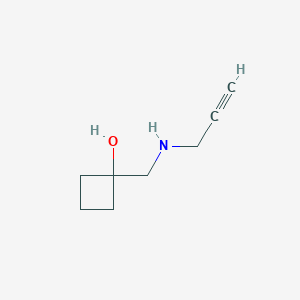
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
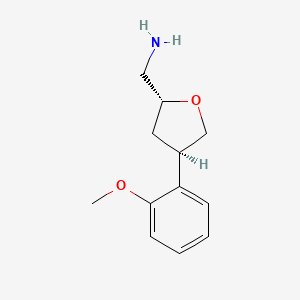
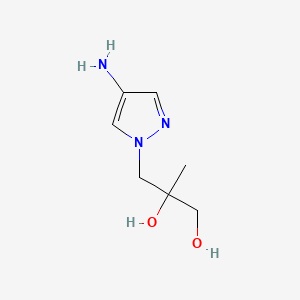
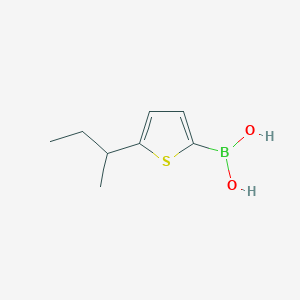
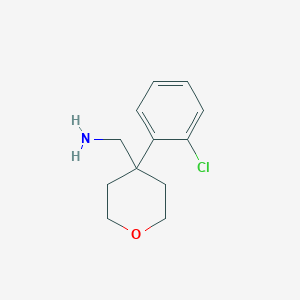
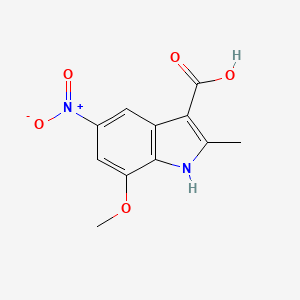
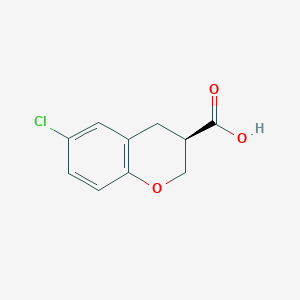
![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
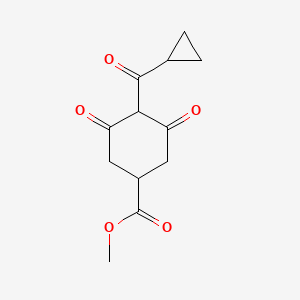
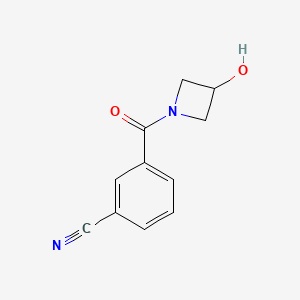

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)
